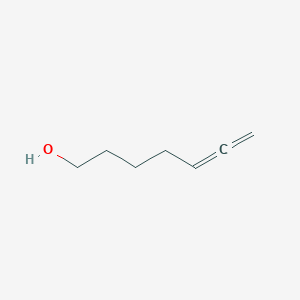

5,6-Heptadien-1-ol

Description

Structure

3D Structure

Properties

CAS No. |

73229-30-8 |

|---|---|

Molecular Formula |

C7H12O |

Molecular Weight |

112.17 g/mol |

InChI |

InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h3,8H,1,4-7H2 |

InChI Key |

CCVUUCPBJQLBRE-UHFFFAOYSA-N |

Canonical SMILES |

C=C=CCCCCO |

Origin of Product |

United States |

Synthetic Strategies for 5,6 Heptadien 1 Ol and Its Analogues

Retrosynthetic Analysis of 5,6-Heptadien-1-ol

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule. By conceptually breaking down the molecule into simpler precursors, known as synthons, potential synthetic pathways become apparent.

Key Disconnections and Synthons

The structure of this compound, an allenic alcohol, suggests several logical points for disconnection. A primary disconnection can be made at the C4-C5 bond, which separates the oxygen-containing portion of the molecule from the allene (B1206475) group. This leads to two key synthons: a C4 hydroxyalkyl synthon and a C3 allenyl synthon.

Another strategic disconnection can be considered at the C1-O bond, leading to a heptadienyl synthon and a hydroxyl synthon. However, the former approach is often more synthetically practical.

The primary synthons and their corresponding synthetic equivalents are outlined in the table below.

| Synthon | Synthetic Equivalent |

| +CH2CH2CH2CH2OH | 4-bromobutanol, 4-iodobutanol, or tetrahydofurfuryl derivatives |

| -C=C=CH2 | Allenylmagnesium bromide, Allenyllithium |

| CH2=C=CH(CH2)4+ | 5,6-Heptadien-1-yl bromide |

| -OH | Hydroxide (B78521) source |

Strategic Considerations for Dienol Construction

The construction of the dienol structure of this compound requires careful consideration of the reactivity of the allenic system. Allenes are known to participate in various reactions, including cyclizations and rearrangements, particularly in the presence of transition metals. vulcanchem.commdpi.com Therefore, the choice of synthetic methodology must be compatible with the sensitive nature of the allene functional group.

Strategies often involve the coupling of a protected alcohol fragment with an allenic nucleophile or the reaction of a suitable electrophile with a homoallylic alcohol precursor. The protection of the hydroxyl group may be necessary in some synthetic routes to prevent interference with organometallic reagents.

Methodologies for Carbon-Carbon Bond Formation in Dienol Synthesis

The formation of the carbon skeleton of this compound and its analogues relies on robust carbon-carbon bond-forming reactions. Wittig olefination and organometallic coupling reactions are prominent among these methods.

Wittig Olefination Approaches

The Wittig reaction is a widely used method for the formation of carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone. wikipedia.orgmasterorganicchemistry.com In the context of dienol synthesis, a Wittig-type approach can be envisioned where a phosphorus ylide containing the protected alcohol moiety reacts with an appropriate allenic aldehyde.

For instance, the synthesis of a related compound, geraniolene, was achieved via a Wittig reaction between 6-methyl-5-hepten-2-one (B42903) and a phosphorus ylide derived from triphenylmethyl phosphonium (B103445) bromide. tandfonline.com This highlights the utility of the Wittig reaction in constructing complex diene systems. tandfonline.comcore.ac.uk

A general representation of a Wittig reaction for dienol synthesis is presented below:

| Reactant 1 (Ylide) | Reactant 2 (Carbonyl) | Product |

| Ph3P=CH(CH2)nOR | R'CH=C=CHCHO | R'CH=C=CHCH=CH(CH2)nOR |

| Ph3P=CH(CH2)3OTHP | Acrolein | This compound (after deprotection) |

Note: R represents a protecting group for the alcohol, and R' can be hydrogen or an alkyl group.

Organometallic Reagent Mediated Coupling Reactions

Organometallic reagents are indispensable tools in organic synthesis for the formation of carbon-carbon bonds. whiterose.ac.uk Their high reactivity and functional group tolerance make them suitable for the synthesis of complex molecules like dienols. whiterose.ac.uk

Grignard reagents, with the general formula RMgX, are powerful nucleophiles that react with a variety of electrophiles, including carbonyl compounds and epoxides, to form new carbon-carbon bonds. organicchemistrytutor.comlibretexts.org The synthesis of alcohols is a classic application of the Grignard reaction. organicchemistrytutor.comlibretexts.org

For the synthesis of this compound, a plausible route involves the reaction of a Grignard reagent derived from an allenic halide with an appropriate electrophile containing a protected hydroxyl group. For example, allenylmagnesium bromide can react with a protected 4-bromo-1-butanol.

The synthesis of 2,6-dimethyl-1,5-heptadien-3-ol, an analogue, has been achieved through the reaction of isopentenylmagnesium bromide with methacrolein. This demonstrates the applicability of Grignard reagents in constructing dienol structures. jlu.edu.cn

A summary of Grignard reagent applications in dienol synthesis is provided below:

| Grignard Reagent | Electrophile | Product (after workup) | Reference |

| Isopentenylmagnesium bromide | Methacrolein | 2,6-Dimethyl-1,5-heptadien-3-ol | |

| Allenylmagnesium bromide | 4-(Tetrahydropyranyloxy)butanal | This compound (after deprotection) | - |

| Vinylmagnesium bromide | 5-Hepten-2-one | 4-Methyl-1,6-heptadien-4-ol | - |

Allene-Forming Reactions Leading to Dienols

The synthesis of dienols can be accomplished through reactions that specifically form the allene functional group. One such method involves the conversion of propargyl alcohols into allenes. The Myers allene synthesis, for example, is a three-step process that transforms a propargyl alcohol into an allene via an arenesulfonylhydrazine intermediate. wikipedia.org This reaction proceeds through a Mitsunobu reaction, followed by the elimination of arylsulfinic acid to form a diazene, which then extrudes nitrogen gas to yield the allene. wikipedia.org The stereospecificity of both the Mitsunobu and the subsequent sigmatropic rearrangement steps ensures that the chirality of the starting propargyl alcohol dictates the chirality of the resulting allene. wikipedia.org

Another approach involves the reaction of alkyl radicals with triphenylprop-2-ynylstannane, which smoothly provides terminal allenes. rsc.org This radical-based method has been successfully applied to the stereospecific synthesis of naturally occurring allenic amino acids. rsc.org Additionally, racemic homoallenyl alcohols can be synthesized from aldehydes and chloroprene-derived Grignard reagents. organic-chemistry.org The selectivity of this reaction can be shifted almost exclusively toward allene formation by using bis[2-dimethylaminoethyl]ether (BDMAEE) as an additive at low temperatures. organic-chemistry.org

Olefin Metathesis-Based Synthetic Routes

Olefin metathesis has emerged as a powerful and versatile tool in organic synthesis, enabling the construction of complex alkenes, including dienols. sigmaaldrich.comnobelprize.org This catalytic reaction involves the exchange of alkylidene fragments between two olefins, facilitated by metal-carbene complexes, typically involving ruthenium or molybdenum. nobelprize.orguwindsor.ca The main types of metathesis reactions utilized in the synthesis of dienols and their analogues are cross-metathesis (CM) and ring-closing metathesis (RCM). numberanalytics.com

These reactions offer high functional group tolerance and can be conducted under mild conditions, making them suitable for the synthesis of complex molecules. uwindsor.ca The development of well-defined catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, has significantly expanded the scope and applicability of olefin metathesis in organic synthesis. sigmaaldrich.com

Cross-Metathesis Applications

Cross-metathesis (CM) is an intermolecular reaction that combines two different olefins to generate a new olefin product. sigmaaldrich.com This strategy is particularly useful for synthesizing linear dienols by coupling a smaller olefin containing a hydroxyl group with another olefin. The reaction is reversible, and the removal of a volatile byproduct, such as ethylene (B1197577), can drive the reaction to completion. nobelprize.org

The success of a cross-metathesis reaction often depends on the relative reactivity of the olefin partners and the choice of catalyst. For instance, the cross-metathesis of terminal olefins with α,β-unsaturated ketones can be achieved with high selectivity. The development of second-generation ruthenium catalysts has enabled the cross-metathesis of previously challenging substrates, including those with electron-withdrawing groups. uwindsor.ca

Table 2: Catalyst Selection in Olefin Metathesis

| Catalyst Type | General Application |

| Umicore Grubbs Catalyst® M202, M204 | General metathesis reactions |

| Umicore Hoveyda-Grubbs Catalyst® M720, M730 | Room temperature initiation, high stability |

| Umicore Hoveyda-Grubbs Catalyst® M721, M722, M731 | Sterically hindered alkenes |

Functional Group Interconversions in Dienol Synthesis

The synthesis of this compound and its analogs can also be achieved through the strategic modification of functional groups in suitable precursor molecules. These interconversions allow for the introduction of the hydroxyl group or the creation of the dienyl system at a late stage of the synthetic sequence.

Alcoholation of Heptadiene Precursors

One straightforward approach involves the introduction of a hydroxyl group onto a pre-existing heptadiene skeleton. This can be accomplished through various standard synthetic transformations. For example, a heptadiene derivative bearing a suitable leaving group, such as a halide or a tosylate, can undergo nucleophilic substitution with a hydroxide source to yield the corresponding alcohol.

Alternatively, the synthesis can start from a heptadiene-containing carboxylic acid or ester, which can then be reduced to the primary alcohol. This method allows for the construction of the carbon framework first, followed by the introduction of the desired alcohol functionality. The choice of reducing agent is critical to ensure the selective reduction of the carbonyl group without affecting the double bonds of the diene system.

Selective Reduction Strategies for Unsaturated Precursors

The synthesis of dienols can be achieved through the selective reduction of more highly unsaturated precursors, such as enynes or diynes. This strategy relies on the use of specific catalysts and reaction conditions to control the hydrogenation process. For instance, the partial reduction of a conjugated enyne can yield a diene. Similarly, the stereoselective reduction of a 1,5-diyne is a common method for forming a 1,5-diene fragment. researchgate.net

A notable method for the selective reduction of unsaturated bonds is the use of diimide, which is generated in situ from a precursor like hydrazine. rsc.org Diimide can selectively reduce non-activated double bonds through a concerted hydrogen transfer, often without causing racemization of nearby stereocenters. rsc.org

Enzyme-catalyzed reductions also offer a high degree of selectivity. Ene-reductases, for example, can catalyze the regio- and stereoselective 1,4-mono-reduction of conjugated C=C double bonds in α,β,γ,δ-bisunsaturated ketones. researchgate.net This biocatalytic approach has been used to produce industrially relevant molecules with high conversion rates. researchgate.net

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The synthesis of enantiomerically enriched allenes is a significant area of research due to the prevalence of the allene moiety in natural products and pharmaceuticals. nih.gov Traditional methods often relied on the transformation of already chiral propargylic precursors. nih.gov However, contemporary efforts are increasingly focused on developing catalytic asymmetric methods that can generate chiral allenes from achiral starting materials. nih.gov

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. york.ac.ukethz.ch After the desired stereocenter is created, the auxiliary is removed and can often be recycled. york.ac.uk This substrate-controlled approach allows for the formation of new stereocenters with a defined relative configuration. ethz.ch

A notable example involves the use of chiral auxiliaries derived from amino acids or camphor (B46023) to control stereochemistry in various reactions. numberanalytics.com For instance, the Evans oxazolidinone auxiliary can be used to direct alkylation reactions, where the bulky auxiliary shields one face of the enolate, leading to high diastereoselectivity. york.ac.uk While not directly applied to this compound in the provided context, this principle is broadly applicable.

In the synthesis of related chiral alcohols, such as in the preparation of the California red scale pheromone component, an asymmetric 1,4-addition of a Grignard reagent to an amide derived from l-ephedrine was employed to create a key chiral intermediate with 86% enantiomeric excess (ee). cdnsciencepub.com Another approach utilized an imine derived from (S)-(+)-tert-butyl 2-amino-3,3-dimethylbutyrate for a similar 1,4-addition, achieving an impressive >99% ee for the resulting chiral aldehyde. cdnsciencepub.com

The use of chiral auxiliaries has been demonstrated in the synthesis of complex natural products, showcasing their utility in multi-step syntheses. numberanalytics.com For example, a chiral auxiliary was employed in the anti-aldol reactions of vinylogous urethanes for the synthesis of (-)-prelactone B. researchgate.net

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Reaction Type | Product Type | Enantiomeric/Diastereomeric Excess |

| l-Ephedrine derivative | Asymmetric 1,4-addition | Chiral acid | 86% ee |

| (S)-(+)-tert-Butyl 2-amino-3,3-dimethylbutyrate derivative | Asymmetric 1,4-addition | Chiral aldehyde | >99% ee |

| Evans Oxazolidinone | Alkylation | Alkylated product | >98% de |

| (1S,2R,4R)-1-(hydroxydiphenylmethyl)-7,7-dimethylbicyclo cdnsciencepub.comcdnsciencepub.comorganic-chemistry.org-heptan-2-ol | Anti-aldol reaction | Vinylogous urethane (B1682113) lactone | High enantioselectivity |

Data sourced from multiple examples of chiral auxiliary applications. york.ac.ukcdnsciencepub.comresearchgate.net

Asymmetric catalysis is a powerful strategy that utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. york.ac.ukethz.ch This approach is often more atom-economical and efficient than using stoichiometric chiral reagents or auxiliaries. ethz.ch

Several catalytic systems have been developed for the enantioselective synthesis of allenes and related alcohols. One method involves a traceless Petasis reaction catalyzed by chiral biphenols to produce enantioenriched allenes from sulfonyl hydrazones and alkynyltrifluoroborate salts. nih.govorganic-chemistry.org For example, using a (R)-3,3′-Ph₂-BINOL catalyst, an enantioenriched allene was obtained in 87% yield with a 99:1 enantiomeric ratio. nih.gov

Copper-catalyzed reactions have also proven effective. A CuBr-mediated homologation of optically active terminal propargylic alcohols with paraformaldehyde can produce enantiomerically enriched 2,3-allenols. organic-chemistry.org More recently, a Cu(I)-BINAP catalyzed reductive coupling of alkoxyallenes with ketones has been shown to produce complex 1,2-syn-tert,sec-diols with high enantioselectivity and syn-selectivity. rsc.org

Iridium-based catalysts have been utilized for the enantioselective carbonyl reductive coupling of phthalimido-allene with primary alcohols. acs.org This hydrogen auto-transfer process generates vicinal amino alcohols with high levels of regio-, anti-diastereo-, and enantioselectivity. acs.org

Ruthenium-based catalysts are well-known for their application in olefin metathesis. A newer generation of these catalysts, coordinated with 1,3-dimesityl-4,5-dihydroimidazol-2-ylidene ligands, has shown enhanced activity and stability, successfully catalyzing the ring-closing metathesis of challenging substrates like unprotected 1,6-heptadien-4-ol. organic-chemistry.org The Sharpless asymmetric epoxidation, which utilizes a titanium-tartrate catalyst, has been employed in the synthesis of the enantiomers of frontalin (B1251666) from (E)-2-methyl-2,6-heptadiene-1-ol, inducing chirality with ≥ 90% ee. researchgate.netcdnsciencepub.com

Table 2: Examples of Asymmetric Catalysis in Allene and Dienol Synthesis

| Catalyst System | Reaction Type | Substrate(s) | Product Type | Enantiomeric/Diastereomeric Ratio |

| Chiral Biphenol / Boronate | Traceless Petasis Reaction | Sulfonyl hydrazone, Alkynyltrifluoroborate | Enantioenriched allene | 99:1 er |

| Cu(I)-BINAP / PMHS | Reductive Coupling | Alkoxyallene, Ketone | 1,2-syn-tert,sec-diol | High ee and syn-selectivity |

| Iridium Complex | Carbonyl Reductive Coupling | Phthalimido-allene, Primary alcohol | anti-Vicinal amino alcohol | High enantioselectivity |

| Ruthenium Complex | Ring-Closing Metathesis | 1,6-Heptadien-4-ol | Cycloolefin | N/A |

| Titanium / Diethyl Tartrate | Asymmetric Epoxidation | (E)-2-Methyl-2,6-heptadiene-1-ol | Chiral epoxide | ≥ 90% ee |

Data compiled from various studies on asymmetric catalysis. nih.govrsc.orgacs.orgorganic-chemistry.orgresearchgate.net

Chemical Transformations and Reaction Mechanisms of 5,6 Heptadien 1 Ol

Cyclization Reactions of 5,6-Heptadien-1-ol and its Derivatives

The presence of both a nucleophilic hydroxyl group and a reactive allene (B1206475) moiety within the same molecule makes this compound a prime candidate for intramolecular cyclization reactions. These transformations can be initiated through radical, cationic, or anionic intermediates, each leading to distinct structural outcomes and governed by different mechanistic principles.

Radical-Initiated Cyclizations

Radical cyclizations offer a powerful method for carbon-carbon bond formation. clockss.orgrsc.org While specific studies on the radical carbocyclization of this compound are not extensively documented, the reaction mechanism can be predicted based on established principles of radical additions to allenes and subsequent cyclization. clockss.orgnih.gov The process is typically initiated by the addition of a radical species to the allene. Attack on the central carbon (C6) of the allene is common for substituted allenes, which generates a stabilized allylic radical intermediate. nih.gov Alternatively, attack at the terminal carbon (C7) can occur. The subsequent intramolecular cyclization of the resulting radical onto the remote double bond leads to the formation of a cyclic product.

The stereochemical outcome of radical cyclizations is a critical aspect, often governed by the formation of a thermodynamically favored chair-like transition state. In cyclizations of related hexenyl radical systems, there is a strong preference for the formation of cis-fused ring systems. acs.org This preference is explained by orbital symmetry control during the reaction. acs.org The stereoselectivity can also be influenced by the presence of existing substituents on the allenic substrate, which can direct the approach of the incoming radical and control the conformation of the transition state. nih.gov In related enzymatic halocyclizations of chiral allenic alcohols, a complete transfer of axial chirality to central chirality has been observed, highlighting the potential for high stereospecificity in such reactions. rsc.org

The formation of five-membered rings is a common and often favored outcome in radical cyclizations of 1,6-diene and related systems, a preference rationalized by the Baldwin-Beckwith rules for ring closure. harvard.edu For a substrate like this compound, the generation of a radical at the C5 position (following addition to the allene) would set the stage for a 5-exo-trig cyclization, a kinetically favored pathway that leads to a five-membered carbocycle. researchgate.netgrafiati.com This pathway is generally preferred over the 6-endo alternative. harvard.edu For instance, sulfonyl radical-promoted cyclizations of 1,6-dienes proceed via a 5-exo-trig closure to furnish cyclopentane (B165970) derivatives. researchgate.net Similarly, a tandem 5-exo-dig followed by a 5-exo-trig radical cyclization has been used to construct fused 6,5-carbocyclic systems. grafiati.comrsc.org Therefore, a radical-initiated reaction on this compound is expected to predominantly yield substituted methylenecyclopentane (B75326) derivatives.

Cationic Cyclizations

Cationic cyclization of this compound is characterized by the activation of the allene moiety by a Lewis acid, typically a transition metal catalyst, followed by intramolecular attack of the pendant hydroxyl group. Gold catalysts have proven particularly effective in these transformations. nih.govclockss.org

The intramolecular hydroalkoxylation of 5,6-heptadien-1-ols provides a direct route to oxygen-containing heterocycles. clockss.org Cationic gold complexes, such as (o-biphenyl)(t-Bu)2PAuCl, are effective catalysts for this transformation. clockss.org The reaction mechanism involves the coordination of the gold(I) catalyst to one of the double bonds of the allene, which activates it for nucleophilic attack. clockss.org The hydroxyl group then acts as an intramolecular nucleophile, attacking the activated allene. This process can proceed via different modes of ring closure. While 5-exo cyclizations are common for many allenols, this compound can undergo a 6-endo cyclization to yield 2-alkenyl tetrahydropyran (B127337) derivatives. clockss.orgbeilstein-journals.org

The choice of catalyst and the substitution pattern on the allene can influence the reaction pathway. Gold(I)-phosphine and phosphite (B83602) complexes are noted for their high chemoselectivity in activating carbon-carbon multiple bonds for attack by oxygen nucleophiles. nih.gov In some cases, a formal 5-exo hydroalkylation can occur, leading to fused cyclopentene (B43876) structures through a proposed 1,6-hydride shift mechanism. scispace.comscribd.com

Table 1: Gold-Catalyzed Cyclization of Allenols

| Substrate Type | Catalyst System | Product Type | Cyclization Mode | Reference |

|---|---|---|---|---|

| 5,6-Heptadien-1-ols | (o-biphenyl)(t-Bu)2PAuCl / AgOTs | 2-Alkenyl tetrahydropyrans | 6-Endo | clockss.org |

| Ene-allenols | AuCl₃ | Allene cycloisomerization adducts | 5-Exo | beilstein-journals.org |

| Allenyl-tethered oxyarenes | Gold(I) complex | Fused cyclopentenes | Formal 5-Exo | scispace.com |

Anionic Cyclizations (Carbolithiation)

Anionic cyclizations, particularly those involving intramolecular carbolithiation, represent another strategy for forming C-C bonds. researchgate.netrsc.org This process typically involves the addition of an organolithium species across one of the unsaturated bonds of the allene. The resulting new organolithium intermediate can then undergo further reactions.

For this compound, a plausible pathway involves the deprotonation of the terminal alcohol with a strong base like n-butyllithium to form a lithium alkoxide. A second equivalent of organolithium can then add to the allene system. The regioselectivity of this addition would generate a new vinyl- or allyllithium species, which could then cyclize onto the remote double bond. Research on related systems has shown that the presence of a lithium oxyanion on an adjacent carbon can significantly accelerate intramolecular carbolithiation and enforce high stereoselectivity, often favoring trans products. nih.gov These anionic cyclizations are frequently employed for the construction of five-membered rings through 5-exo pathways. beilstein-journals.org Applying these principles to this compound, an intramolecular carbolithiation would be expected to produce a substituted cyclopentane derivative, with the stereochemistry influenced by the lithium alkoxide group.

Regioselectivity and Stereoselectivity in Carbolithiation

The carbolithiation of allenic alcohols like this compound is a powerful method for forming carbon-carbon bonds. The regioselectivity and stereoselectivity of this reaction are significantly influenced by the presence of the hydroxyl group, which can coordinate to the lithium atom of the organolithium reagent. This intramolecular coordination directs the addition of the organolithium across the allene moiety.

The reaction typically proceeds through a rigid transition state where the lithium atom is chelated by both the alcohol's oxygen and the π-system of the allene. researchgate.net This chelation control generally leads to the addition of the alkyl group from the organolithium reagent to the central carbon (C6) of the allene. The resulting vinyllithium (B1195746) intermediate is formed with a high degree of stereocontrol. The subsequent reaction with an electrophile then yields a substituted vinyl alcohol.

The stereochemical outcome of these reactions can be influenced by several factors, including the solvent and the presence of additives like N,N,N′,N′-tetramethylethylenediamine (TMEDA). organic-chemistry.org For instance, the use of coordinating solvents can stabilize the organolithium intermediate, affecting the product's stereochemistry. acs.org In the absence of strong chelation control, an anti-addition mechanism might be observed, which is contrary to the more common syn-addition pathway. vulcanchem.com The choice of the organolithium reagent (e.g., n-butyllithium vs. tert-butyllithium) and the electrophile used to trap the intermediate also play a crucial role in determining the final product structure. organic-chemistry.org

Transition Metal-Catalyzed Intramolecular Cyclizations

Intramolecular cyclization reactions of this compound provide efficient routes to various cyclic compounds. These transformations are often catalyzed by transition metals, which can activate the allene moiety towards nucleophilic attack by the tethered alcohol group.

Palladium-Catalyzed Cyclization/Coupling Reactions

Palladium catalysts are effective in promoting the cyclization of allenyl alcohols such as this compound, often in tandem with a coupling reaction. chim.it A common mechanistic pathway involves the carbopalladation of the allene. This can occur through the oxidative addition of Pd(0) to an aryl or vinyl halide, followed by the insertion of the allene. The resulting π-allylpalladium complex is then trapped intramolecularly by the hydroxyl group, leading to the formation of a heterocyclic product. chim.it

This process, often termed a carbopalladation/alkoxylation cascade, can produce various substituted tetrahydrofurans. chim.it The reaction of an allenyl alcohol with an aryl or vinyl halide in the presence of a palladium catalyst and a base leads to the formation of a π-allylpalladium intermediate, which subsequently undergoes intramolecular cyclization. nih.gov This domino process allows for the construction of complex cyclic ethers in a single step. nih.gov

Table 1: Examples of Palladium-Catalyzed Cyclizations

| Substrate Type | Coupling Partner | Catalyst System | Product Type |

| Allenyl Alcohol | Aryl Iodide | Pd(0), K₂CO₃ | Substituted Dihydrofurans |

| Allenyl Alcohol | Vinyl Halide | Pd(dba)₂, K₂CO₃ | Vinyl-substituted Tetrahydrofurans |

| Allenyl Amine | Aryl Iodide | Pd(PPh₃)₄, K₂CO₃ | Vinyl-substituted Oxazolidinones mdpi.com |

Rhodium-Catalyzed Cyclizations

Rhodium complexes are also potent catalysts for the intramolecular cyclization of allenyl alcohols. These reactions can proceed via several mechanisms, including hydroalkoxylation, where the O-H bond adds across one of the double bonds of the allene. Enantioselective versions of these cyclizations have been developed using chiral rhodium catalysts, yielding chiral α-vinylic cyclic ethers with high enantioselectivity. researchgate.net

For instance, a rhodium/(R,R)-Me-ferrocelane catalyst system has been successfully employed for the enantioselective cyclization of allenyl alcohols. researchgate.net Another approach involves the cycloisomerization of allenenes catalyzed by a rhodium(I) complex, which can lead to the formation of exo-alkylidenecarbocycles and heterocycles. acs.org The reaction's outcome, particularly whether it follows an exo or endo cyclization pathway, can be controlled by the choice of auxiliary ligands on the rhodium catalyst. acs.org In some cases, rhodium catalysts can promote a 1,4-hydroxyl migration in alkenyl alcohols, leading to unsaturated ketones. rsc.org

It has also been noted that 4,6-heptadien-1-ol can readily cyclize to form a tetrahydrofuran (B95107) derivative via a terminal π-allyl complex in the presence of a Rh(III) catalyst. nih.gov

Oxidation and Reduction Chemistry of this compound

Selective Oxidation of the Alcohol Moiety

The selective oxidation of the primary alcohol in this compound to the corresponding aldehyde, 5,6-heptadienal, requires mild conditions to avoid reaction with the sensitive allene group. researchgate.net The development of oxidation methods that are tolerant of various functional groups is a significant challenge in organic synthesis. nih.govstanford.edu

Reagents based on 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) are particularly effective for the chemoselective oxidation of primary alcohols. organic-chemistry.org Catalytic TEMPO, in conjunction with a stoichiometric oxidant like sodium hypochlorite (B82951) (bleach) or N-chlorosuccinimide, can convert primary alcohols to aldehydes without affecting alkenes or other sensitive functionalities. organic-chemistry.orgjst.go.jp The steric hindrance around the nitroxyl (B88944) radical active site is believed to contribute to this selectivity. jst.go.jp Other methods include the use of trichloroisocyanuric acid with catalytic TEMPO, which is highly selective for primary over secondary alcohols. organic-chemistry.org Enzyme-based systems, such as aryl alcohol oxidases, also offer mild and selective oxidation of primary alcohols to aldehydes. researchgate.net

Table 2: Reagents for Selective Oxidation of Primary Alcohols

| Reagent/System | Product | Key Features |

| TEMPO / NaOCl | Aldehyde | Highly selective for primary alcohols, mild conditions. organic-chemistry.orgjst.go.jp |

| Trichloroisocyanuric acid / TEMPO | Aldehyde | Chemoselective for primary over secondary alcohols. organic-chemistry.org |

| Dess-Martin Periodinane (DMP) | Aldehyde | Mild, high-yielding, but produces iodinane byproduct. |

| Pyridinium chlorochromate (PCC) | Aldehyde | Effective but uses toxic chromium. |

| Aryl Alcohol Oxidase (AAO) | Aldehyde | Enzymatic, mild, environmentally benign. researchgate.net |

Selective Reduction of Dienyl Moieties

The selective reduction of the allene (dienyl) moiety in this compound while preserving the alcohol function can be achieved through several methods. The choice of reducing agent and catalyst is critical for achieving the desired chemoselectivity.

Catalytic hydrogenation is a common method. Using palladium on carbon (Pd/C) with hydrogen gas (H₂) will typically reduce the allene completely to a saturated alkyl chain, yielding heptan-1-ol. vulcanchem.com For partial reduction, specific catalysts are required. For example, Lindlar's catalyst (Pd/CaCO₃ poisoned with lead) is often used for the syn-hydrogenation of alkynes to Z-alkenes and could potentially be used for controlled reduction of the allene.

Another approach is the use of diimide (N₂H₂), which can be generated in situ from reagents like potassium azodicarboxylate and acetic acid. Diimide is known for its ability to selectively reduce non-polar double and triple bonds without affecting more polar functional groups like alcohols.

Hydride reagents can also be employed, although they are generally less selective for C=C bonds in the presence of other functional groups. However, specific rhodium-catalyzed hydride addition/protonolysis mechanisms have been developed for the site-selective hydrogenation of electron-poor dienes. researchgate.net

Functionalization and Derivatization Strategies of this compound

The unique structural features of this compound, namely the terminal hydroxyl group and the dual unsaturation of the allene and alkene moieties, provide multiple avenues for chemical modification. These reactive sites allow for a diverse range of functionalization and derivatization strategies, enabling the synthesis of more complex molecules.

Substitution Reactions at the Hydroxyl Group

The hydroxyl group of this compound is a key site for substitution reactions, allowing for the introduction of a variety of functional groups. Direct substitution of the hydroxyl group is often challenging due to its poor leaving group nature (hydroxide ion, OH⁻). Therefore, a common strategy involves the conversion of the hydroxyl group into a better leaving group, such as a tosylate.

This is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The resulting tosylate is a much more effective leaving group, readily undergoing nucleophilic substitution. For instance, in a reaction analogous to that of the related 1,6-heptadien-4-ol, the tosylated derivative can be displaced by a nucleophile like sodium cyanide (NaCN) to introduce a nitrile group. princeton.edu This two-step sequence effectively replaces the hydroxyl group with a new functional group.

Table 1: Representative Substitution Reaction of an Allenic Alcohol

| Reactant | Reagents | Product | Reaction Type |

| 1,6-Heptadien-4-ol | 1. TsCl, Pyridine2. NaCN, DMSO | 4-Cyano-1,6-heptadiene | Tosylation followed by Nucleophilic Substitution |

This strategy of converting the alcohol to a sulfonate ester is a versatile method for introducing a wide range of functionalities by selecting the appropriate nucleophile.

Addition Reactions to the Allene and Alkene Moieties

The allenic and alkenic double bonds in this compound are susceptible to a variety of addition reactions, providing a powerful tool for carbon-carbon and carbon-heteroatom bond formation and for the construction of cyclic structures.

The unsaturated system of this compound can undergo halogenation and hydrofunctionalization reactions. These reactions can proceed through various mechanisms, including radical and metal-catalyzed pathways, and can lead to a range of products depending on the reagents and conditions.

Halogenation:

Iodocyclization is a notable example of a halogenation reaction that can occur with allenic alcohols. While specific studies on this compound are not prevalent, research on related secondary α-allenic alcohols demonstrates the principle. Treatment of these alcohols with iodine can initiate an intramolecular cyclization, where the hydroxyl group acts as an internal nucleophile attacking the iodine-activated allene. researchgate.net This process, often referred to as iodoetherification, typically proceeds via an exo-cyclization to form substituted tetrahydrofurans bearing an iodo-vinyl group. For example, γ-hydroxy allenes have been shown to undergo iodocyclization with N-iodosuccinimide to yield 1-iodo-1-(tetrahydrofuran-2′-yl)ethenes. researchgate.net

Hydrofunctionalization:

Hydrofunctionalization involves the addition of an H-X molecule (where X is a heteroatom-containing group) across a double or triple bond. For allenic alcohols like this compound, intramolecular hydroalkoxylation is a significant transformation. This reaction is often catalyzed by transition metals, particularly gold(I) complexes. nih.govnih.gov In this process, the hydroxyl group adds across one of the double bonds of the allene, leading to the formation of cyclic ethers. Depending on the substitution pattern and the catalyst, either exo or endo cyclization can be favored, resulting in five- or six-membered rings. For γ- and δ-hydroxy allenes, gold-catalyzed intramolecular hydroalkoxylation proceeds rapidly at room temperature to give the corresponding oxygen heterocycles with high exo-selectivity. nih.govnih.gov Iron catalysts have also been shown to be effective for the intramolecular hydroalkoxylation of α-allenic alcohols, yielding valuable 2,3-dihydrofurans. nih.gov

Table 2: Examples of Halogenation and Hydrofunctionalization of Allenic Alcohols

| Reaction Type | Substrate Type | Reagent/Catalyst | Product Type |

| Iodocyclization | Secondary α-allenic alcohols | Iodine (I₂) | Iodo-substituted tetrahydrofurans |

| Intramolecular Hydroalkoxylation | γ-Hydroxy allenes | Au(I) complexes | Substituted tetrahydrofurans |

| Intramolecular Hydroalkoxylation | α-Allenic alcohols | Iron complexes | 2,3-Dihydrofurans |

Cross-dimerization reactions offer a pathway to construct larger molecules by coupling two different unsaturated systems. The reaction of this compound with a diene could potentially proceed through a metal-catalyzed cycloaddition, where the allene acts as the dienophile in a [4+2] cycloaddition (Diels-Alder type reaction) or other modes of coupling.

While specific examples of cross-dimerization of this compound with dienes are not extensively documented in the literature, the principles of metal-catalyzed cross-dimerization of allenes with dienes have been established. Ruthenium, cobalt, and nickel catalysts are known to promote such reactions. acs.org For instance, ruthenium catalysts have been used for the cross-dimerization of conjugated ketones with allenes to yield 1,3-diene products. acs.org

The allene moiety can participate as a two-carbon component in these cycloadditions. Nickel-catalyzed [4+2] cycloadditions between enones and allenes have been reported to produce highly substituted dihydropyrans. rsc.org Similarly, rhodium catalysts can effect intramolecular [4+2] cycloadditions of allene-dienes. researchgate.net These examples suggest that a similar intermolecular reaction between this compound and a suitable diene, under the appropriate catalytic conditions, could lead to the formation of a six-membered ring, thus achieving a cross-dimerization. The regioselectivity and stereoselectivity of such a reaction would be highly dependent on the catalyst system and the specific diene used.

Table 3: Catalysts for Allene-Diene Cycloadditions

| Catalyst Type | Reaction Type | Reactants | Product Type |

| Nickel | [4+2] Cycloaddition | Enone + Allene | Dihydropyran |

| Rhodium | Intramolecular [4+2] Cycloaddition | Allene-diene | Fused bicyclic system |

| Ruthenium | Cross-dimerization | Conjugated Ketone + Allene | 1,3-Diene |

Advanced Spectroscopic and Analytical Characterization Methodologies for 5,6 Heptadien 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 5,6-heptadien-1-ol. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are employed to map out the carbon framework and the placement of protons.

In ¹H NMR spectroscopy, the chemical shifts and coupling constants of the protons provide a wealth of information. The protons on the terminal double bond of the allene (B1206475) group typically appear in a distinct region of the spectrum. The protons adjacent to the hydroxyl group and those on the aliphatic chain exhibit characteristic chemical shifts and splitting patterns that allow for their precise assignment.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each unique carbon atom in the molecule. The central sp-hybridized carbon of the allene group is particularly noteworthy, appearing at a characteristic downfield shift. The terminal sp² carbons of the allene and the carbon bearing the hydroxyl group also have distinct and predictable chemical shifts.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-1 | ~3.6 | Triplet |

| H-2 | ~1.6 | Multiplet |

| H-3 | ~1.5 | Multiplet |

| H-4 | ~2.1 | Multiplet |

| H-5 | ~5.1 | Multiplet |

| H-7 | ~4.7 | Multiplet |

Note: Predicted values are based on standard chemical shift tables and may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | ~62 |

| C-2 | ~32 |

| C-3 | ~25 |

| C-4 | ~29 |

| C-5 | ~85 |

| C-6 | ~209 |

| C-7 | ~75 |

Note: Predicted values are based on standard chemical shift tables and may vary depending on the solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. mdpi.com

A ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This allows for the tracing of the proton-proton networks within the aliphatic chain and the allene moiety.

The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting the different fragments of the molecule identified in the COSY spectrum. For instance, HMBC correlations can link the protons on C-4 to C-5 and C-6, and the protons on C-7 to C-5 and C-6, thereby confirming the structure of the allenic portion and its connection to the aliphatic chain.

While this compound itself is achiral, derivatives of this compound can be chiral. In such cases, NMR spectroscopy, often in conjunction with chiral derivatizing agents, can be used to determine the stereochemistry. The formation of diastereomers by reacting the alcohol with a chiral agent leads to the presence of distinct NMR signals for each diastereomer, allowing for their differentiation and, in many cases, the assignment of the absolute configuration.

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight and elemental composition of this compound. wiley-vch.de The technique involves ionizing the molecule and then measuring the mass-to-charge ratio of the resulting ions. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the molecular formula.

The fragmentation pattern observed in the mass spectrum can also provide structural information. The cleavage of the molecule at specific bonds upon ionization can help to confirm the presence of the hydroxyl group and the allenic system.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. wiley-vch.de For this compound, the IR spectrum will show characteristic absorption bands for the hydroxyl group and the allene.

A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol. The C=C=C stretching vibration of the allene typically appears as a sharp absorption band around 1950 cm⁻¹. The presence of these two key absorptions provides strong evidence for the structure of this compound. vulcanchem.com

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Alcohol (O-H) | Stretching | 3200-3600 (broad) |

| Allene (C=C=C) | Asymmetric Stretching | ~1950 (sharp) |

| Alkene (C-H) | Stretching | ~3050 |

Chromatographic Techniques for Purity and Isomer Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any isomers or byproducts. wiley-vch.de Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly employed for this purpose.

By using a suitable stationary phase and mobile phase, these techniques can separate compounds based on their different physical and chemical properties, such as boiling point, polarity, and size. The retention time of the compound can be used for its identification by comparing it to a known standard.

For chiral derivatives of this compound, chiral HPLC is a critical technique for separating enantiomers. wiley-vch.de This method utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. This allows for the determination of the enantiomeric excess (ee) of a chiral sample, which is a measure of its optical purity.

Gas Chromatography (GC)

Gas Chromatography (GC) is a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it highly suitable for the analysis of this compound and its isomers. When coupled with a mass spectrometer (GC-MS), it provides powerful structural elucidation capabilities based on mass-to-charge ratio and fragmentation patterns.

The analysis of heptadienol isomers is frequently performed in the context of complex mixtures like essential oils and pheromone blends. For instance, in an analysis of the essential oil of Nardostachys chinensis Batal, the isomer 1,6-Heptadien-4-ol was identified using GC-MS. akjournals.com The study employed a HP-5MS fused silica (B1680970) capillary column with a temperature program starting at 80°C and ramping up to 200°C, which allowed for the separation of various components. akjournals.com Similarly, the isomer 2,4-Heptadien-1-ol, (E,E)- has been cataloged in the NIST Chemistry WebBook, indicating the availability of its mass spectrum and gas chromatography data for reference. nist.gov

The separation of chiral alcohols, including allenic structures like this compound, often utilizes chiral stationary phases. These phases, commonly based on modified cyclodextrins, allow for the resolution of enantiomers. capes.gov.brchromatographyonline.com The introduction of hydrophobic cyclodextrin (B1172386) derivatives has made enantioselective GC a widely used method for investigating chiral compounds in complex samples. capes.gov.br For many chiral alcohols, derivatization into esters (e.g., acetates or trifluoroacetates) can enhance volatility and improve separation on the chromatographic column. nih.gov

The table below summarizes typical GC and GC-MS parameters used for the analysis of heptadienol isomers, which are applicable to this compound.

Table 1: GC-MS Parameters for Heptadienol Isomer Analysis

| Parameter | Value / Description | Source |

|---|---|---|

| Instrumentation | Agilent model 7890 GC interfaced to 5975 MS | akjournals.com |

| Column | HP-5MS fused silica capillary (30 m × 0.25 mm × 0.25 µm) | akjournals.com |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min | akjournals.com |

| Injector Temperature | 270 °C | akjournals.com |

| Oven Program | Initial 80°C (1 min), ramp at 2°C/min to 140°C (hold 6 min), then ramp at 2°C/min to 200°C | akjournals.com |

| MS Ion Source Temp. | 230 °C | akjournals.com |

| Mass Scan Range | m/z 20 to 500 amu | akjournals.com |

| Identified Compound | 1,6-Heptadien-4-ol (Isomer) | akjournals.com |

| Retention Time | 10.86 min | akjournals.com |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a molecule, providing unequivocal proof of its connectivity, conformation, and absolute stereochemistry. mdpi.com For a chiral molecule like (R)- or (S)-5,6-Heptadien-1-ol, which possesses axial chirality due to the allene group, X-ray crystallography is the gold standard for assigning the absolute configuration. nih.gov

The primary challenge in the crystallographic analysis of this compound is its likely liquid or oily state at room temperature, which prevents the formation of the single, well-ordered crystals required for diffraction experiments. To overcome this, a common strategy is to convert the liquid alcohol into a solid crystalline derivative. mdpi.comresearchgate.net This is typically achieved by reacting the hydroxyl group with a suitable reagent to form a solid ester, such as a p-nitrobenzoate, a 3,5-dinitrobenzoate, or a phenylurethane derivative. These derivatives are often highly crystalline and contain heavy atoms, which can facilitate the solution of the phase problem in crystallography and aid in the determination of the absolute structure. chemrxiv.orgacs.org

Once suitable crystals are obtained, they are irradiated with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of all atoms in the crystal lattice can be determined. For chiral molecules, the analysis of anomalous scattering data (e.g., by calculating the Flack parameter) allows for the unambiguous assignment of the absolute configuration of all stereocenters, including the chiral axis of the allene. mdpi.comencyclopedia.pub This technique has been successfully used to establish the absolute configuration of a wide variety of chiral allenes, often synthesized from propargylic alcohols. nih.govbeilstein-journals.org

While a specific crystal structure for a derivative of this compound is not prominently reported, the methodology is well-established for analogous allenic and unsaturated alcohols. researchgate.netbeilstein-journals.org The process would involve the synthesis of a solid derivative, its crystallization, and subsequent single-crystal X-ray diffraction analysis to confirm its molecular structure and absolute stereochemistry.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (R)-5,6-Heptadien-1-ol |

| (S)-5,6-Heptadien-1-ol |

| 1,6-Heptadien-4-ol |

| 2,4-Heptadien-1-ol, (E,E)- |

| p-nitrobenzoate |

| 3,5-dinitrobenzoate |

Theoretical and Computational Investigations of 5,6 Heptadien 1 Ol Reactivity and Structure

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the properties of multi-electron systems. nih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally efficient yet accurate method for exploring reaction mechanisms. wiley-vch.de Calculations based on DFT can determine critical molecular-level descriptors, such as molecular orbital energy levels, atomic charge distributions, and geometric parameters, which are essential for identifying reactive sites and analyzing the stability of transition states. nih.gov

The analysis of transition states is fundamental to understanding reaction kinetics and mechanisms. DFT calculations are instrumental in locating the geometry of transition state structures and calculating their corresponding energy barriers (activation energies). nih.govresearchgate.net This information is crucial for predicting the feasibility of a proposed reaction pathway. In catalyzed transformations, such as transition-metal-catalyzed cyclization or polymerization, multiple competing pathways often exist.

While specific transition state analyses for 5,6-heptadien-1-ol are not extensively documented, studies on the isomeric 1,6-heptadien-4-ol provide significant insights. For instance, the free-radical cyclization of 1,6-heptadienes proceeds through a 5-hexen-1-yl radical intermediate, and DFT can model the transition state for this ring-closing step. acs.org Similarly, in rhodium-catalyzed intramolecular reactions, it has been noted that 4,6-heptadien-1-ol readily cyclizes to form a tetrahydrofuran (B95107) derivative via a terminal π-allyl complex, a process whose energetics can be thoroughly mapped using DFT. nih.gov Computational modeling of such catalyzed reactions helps to rationalize experimental outcomes by comparing the activation barriers of different potential pathways. nih.govresearchgate.net

| Reaction Pathway | Transition State (TS) | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| 5-exo-trig Cyclization | TS-5-exo | 15.2 | Favored |

| 6-endo-trig Cyclization | TS-6-endo | 21.8 | Disfavored |

Note: The data in the table is illustrative and intended to represent typical outputs from DFT analyses of competing cyclization reactions.

Computational models are particularly adept at explaining and predicting the regioselectivity and stereoselectivity of chemical reactions. By calculating the energies of all possible transition states leading to different isomers, the most favorable reaction channel can be identified. rsc.org The distortion-interaction model, often used in conjunction with DFT, is a powerful tool for understanding selectivity by partitioning the activation energy into terms corresponding to the distortion of the reactants and the interaction between them in the transition state. rsc.org

For allene-containing molecules like this compound, reactions can occur at either of the double bonds of the allene (B1206475) or involve the hydroxyl group, leading to questions of regioselectivity. In catalyzed reactions, the coordination of the metal to different parts of the molecule will have distinct energetic profiles. Studies on the free-radical cyclization of 4-substituted 1,6-heptadienes have shown that the reaction can proceed with high stereospecificity, yielding products where all substituents are cis in the newly formed five-membered ring. acs.org This outcome can be rationalized through computational modeling of the diastereomeric transition states, which would show a clear energetic preference for the one leading to the cis product. acs.org

Molecular Orbital (MO) Calculations for Electronic Structure and Reactivity

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure of molecules and its influence on reactivity. acs.orgnih.gov Computational methods allow for the calculation of the shapes and energies of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier orbitals. The energy and localization of these orbitals are key indicators of a molecule's nucleophilic and electrophilic character.

Thermodynamic and Kinetic Modeling of Reactions Involving this compound

Thermodynamic and kinetic modeling combines computational chemistry with rate theory to simulate the behavior of a chemical system over time. researchgate.netcsic.es These models can predict product distributions under various reaction conditions by incorporating calculated rate constants for each elementary reaction step.

For reactions involving this compound, such as polymerization or complex multi-step organic transformations, kinetic modeling can help to identify rate-determining steps and optimize reaction conditions for desired products. researchgate.net For example, the acyclic diene metathesis (ADMET) polymerization of the related 1,6-heptadien-4-ol involves a complex equilibrium between the monomer, its ring-closed isomer (3-cyclopentene-1-ol), and the resulting polymer. google.com A kinetic model for this system would require accurate thermodynamic and kinetic parameters for the metathesis, ring-closing, and ring-opening steps, all of which can be estimated using DFT and other computational methods. acs.org

Ring-opening metathesis polymerization (ROMP) is a powerful polymerization technique driven significantly by the release of ring strain in a cyclic monomer. nih.govresearchgate.net While this compound is an acyclic monomer, its reactivity, particularly in ADMET polymerization, is directly linked to the thermodynamics of ring formation. ADMET of dienes like 1,6-heptadien-4-ol often exists in equilibrium with the corresponding ring-closed metathesis product. google.com

The propensity of a monomer to undergo ROMP or for an acyclic diene to avoid cyclization can be predicted by calculating the ring strain energy (RSE) of the corresponding cycloalkene. researchgate.net DFT calculations have been employed to determine the RSE for various cyclopentene (B43876) derivatives. google.com For example, 3-cyclopentene-1-ol, the cyclized form of 1,6-heptadien-4-ol, was calculated to have a slightly higher ring strain energy than its parent, cyclopentene, suggesting it would be a suitable monomer for equilibrium ROMP. google.com This interplay highlights how thermodynamic calculations of ring strain are crucial for predicting the polymerizability of both cyclic monomers and their acyclic diene precursors.

| Compound | Calculated RSE (kcal/mol) | Implication for Polymerization |

|---|---|---|

| Cyclopentene | -5.44 | Baseline for ROMP of 5-membered rings. |

| 3-Cyclopentene-1-ol | -6.77 | Higher strain suggests a favorable driving force for equilibrium ROMP. |

Based on a thorough review of available scientific literature, the specific applications outlined for the chemical compound This compound are not supported by research findings. The roles described in the provided outline are consistently attributed to other isomers of heptadienol, not this compound.

Specifically:

The synthesis of frontalin (B1251666) enantiomers is documented as starting from (E)-2-methyl-2,6-heptadiene-1-ol researchgate.netcdnsciencepub.com.

The derivatization to purine and pyrimidine (B1678525) analogs is reported using 1,6-Heptadien-4-ol nih.govsigmaaldrich.comsigmaaldrich.com.

The synthesis of various diarylheptanoids , terpene derivatives , and insect pheromones are described using other specific precursors that are not this compound tubitak.gov.trtandfonline.comresearchgate.netresearchgate.netnih.gov.

Therefore, generating an article that strictly adheres to the provided outline while focusing solely on this compound is not possible without presenting scientifically inaccurate information. To maintain factual accuracy, no content can be produced for the requested sections.

Applications of 5,6 Heptadien 1 Ol in Complex Molecule Synthesis

Scaffold for Heterocyclic Compound Synthesis

Cyclization to Oxygen-Containing Heterocycles (e.g., Tetrahydrofurans)

5,6-Heptadien-1-ol serves as a valuable substrate for the synthesis of substituted tetrahydrofurans (THFs), which are core structural motifs in numerous biologically active natural products. The spatial proximity of the terminal hydroxyl group and the allenic system facilitates intramolecular cyclization reactions, often proceeding with high levels of stereocontrol.

One of the primary methods for this transformation is metal-catalyzed intramolecular hydroalkoxylation. Gold(I) complexes, in particular, have been shown to be effective catalysts for the cyclization of γ-hydroxyallenes like this compound. vulcanchem.comtdl.org This reaction proceeds through the activation of the allene (B1206475) by the gold(I) catalyst, followed by the nucleophilic attack of the hydroxyl group to form the five-membered tetrahydrofuran (B95107) ring. vulcanchem.com The reaction conditions can be tuned to achieve high regioselectivity. vulcanchem.com

Another effective strategy is electrophile-induced cyclization. For instance, the reaction of γ-silyloxyallenes with N-iodosuccinimide (NIS) leads to the formation of iodovinyltetrahydrofurans. tdl.org This process demonstrates the utility of the allenic functionality as a handle for introducing further chemical complexity.

Oxidative cyclization presents another pathway. While direct studies on this compound are limited, related dienol systems undergo efficient cyclization. Permanganate-mediated oxidative cyclization of similar 1,5-diene structures is a known method for producing cis-2,5-disubstituted tetrahydrofurans. researchgate.net This highlights a potential route for converting this compound into highly functionalized THF derivatives.

Table 1: Selected Methods for Tetrahydrofuran Synthesis from Allenic Alcohols

| Precursor Type | Catalyst / Reagent | Product Type | Reference |

| This compound | Au(I) complexes | Substituted Tetrahydrofurans | vulcanchem.com |

| γ-Silyloxyallenes | N-Iodosuccinimide (NIS) | Iodovinyltetrahydrofurans | tdl.org |

| 1,5,9-Trienoates | Potassium Permanganate (B83412) (KMnO₄) | cis-2,5-disubstituted THFs | researchgate.net |

Formation of Nitrogen-Containing Bicyclic Systems

The application of this compound extends to the synthesis of nitrogen-containing heterocycles, although its use in forming bicyclic systems is less direct than for oxygenated heterocycles. The primary route involves the formation of monocyclic structures like pyrrolidines through intramolecular hydroamination, a reaction analogous to the hydroalkoxylation used for tetrahydrofuran synthesis. vulcanchem.com This transformation can be catalyzed by metal complexes, such as those of gold(I), which activate the allene for nucleophilic attack by an amine. vulcanchem.com

To form nitrogen-containing bicyclic systems, multi-step strategies would be required. One potential approach involves first functionalizing the this compound scaffold with a nitrogen-containing moiety that can participate in a subsequent cyclization. For example, related 1,6-heptadiene (B165252) systems substituted at the 4-position with nucleic acid bases have been synthesized and subsequently cyclized. acs.org In these cases, free-radical cyclization leads to substituted cyclopentane (B165970) rings, forming a monocyclic system with pendant nitrogenous groups. acs.org

Advanced strategies such as ring-rearrangement metathesis (RRM) offer a potential, though undemonstrated, pathway from dienol-derived structures to nitrogen-containing bicyclic frameworks like pyrrolizidines. beilstein-journals.org However, direct synthesis of nitrogen-containing bicyclic systems starting from this compound in a single key step is not prominently documented. The primary established utility in this area is as a precursor to monocyclic nitrogen heterocycles.

Table 2: Synthesis of Nitrogen Heterocycles from Allenic Precursors

| Precursor | Reaction Type | Catalyst / Conditions | Product | Reference |

| This compound (or corresponding amine) | Intramolecular Hydroamination | Au(I) complexes | Substituted Pyrrolidines | vulcanchem.com |

| 4-N-substituted-1,6-heptadienes | Free-Radical Cyclization | CCl₄ or BrCCl₃ | cis-substituted Cyclopentanes | acs.org |

Precursor for Dicarboxylic Acids

This compound can serve as a precursor for the synthesis of dicarboxylic acids through oxidative cleavage of its carbon-carbon double bonds. vulcanchem.com The allenic system at the C5-C6-C7 position is susceptible to cleavage by strong oxidizing agents. vulcanchem.com

Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed to break the allenic bonds. vulcanchem.com The specific dicarboxylic acid formed depends on which bonds are cleaved and the subsequent oxidation of the terminal alcohol group. For instance, oxidative cleavage of the allene system (C5=C6=C7) coupled with the oxidation of the primary alcohol at the C1 position can yield various dicarboxylic acids. If the molecule is cleaved at the C5-C6 bond, the resulting C5 fragment, after oxidation of both ends, would produce glutaric acid (pentanedioic acid). Cleavage across the entire allene moiety and oxidation of the remaining chain would lead to adipic acid (hexanedioic acid), a commercially significant monomer used in the production of nylon. wikipedia.org

This transformation showcases the utility of this compound as a building block, where the allenic group acts as a masked functionality that can be converted into a carboxylic acid group upon demand.

Table 3: Oxidative Cleavage of this compound

| Reagent(s) | Reaction Type | Potential Product | Reference |

| Potassium Permanganate (KMnO₄) | Oxidative Cleavage | Adipic acid | vulcanchem.com |

| Chromium Trioxide (CrO₃) | Oxidative Cleavage | Adipic acid | vulcanchem.com |

Polymerization Science Involving 5,6 Heptadien 1 Ol

Acyclic Diene Metathesis (ADMET) Polymerization

Acyclic Diene Metathesis (ADMET) is a step-growth condensation polymerization that utilizes olefin metathesis to form linear polymers from α,ω-dienes. For hydroxyl-functionalized dienes like 1,6-heptadien-4-ol, ADMET offers a direct route to unsaturated polyalcohols.

The ADMET polymerization of 1,6-heptadien-4-ol can produce well-defined poly(vinyl alcohol-alt-propenylene). acs.orggoogle.com This reaction is typically catalyzed by ruthenium-based metathesis catalysts, such as Grubbs catalysts. acs.orgrsc.org The process involves the polycondensation of the dienol, releasing ethylene (B1197577) as a byproduct. One study demonstrated that the ADMET of 1,6-heptadien-4-ol using a ruthenium catalyst yielded poly(vinylalcohol-alt-propenylene), which could subsequently be hydrogenated to create poly(vinylalcohol-alt-propylene). google.com

However, the ADMET of acetyl-protected 1,6-heptadien-4-ol at higher temperatures (60°C) was found to favor an intramolecular ring-closing metathesis (RCM) to form 4-acetoxycyclopentene, preventing polymerization. google.comresearchgate.net This highlights the competition between polymerization and cyclization. Strategies to produce well-defined poly(vinyl alcohol) (PVA) alternating copolymers via the ADMET of 1,6-heptadien-4-ol have been explored as a one-pot equilibrium olefin metathesis reaction. google.com

| Monomer | Catalyst | Resulting Polymer | Post-Modification | Final Product | Source |

|---|---|---|---|---|---|

| 1,6-Heptadien-4-ol | Ruthenium-based metathesis catalyst (e.g., Grubbs catalyst) | Poly(vinylalcohol-alt-propenylene) | Hydrogenation | Poly(vinylalcohol-alt-propylene) | google.com |

| Acetyl-protected 1,6-heptadien-4-ol | Metathesis catalyst | 4-Acetoxycyclopentene (via RCM, no polymerization) | N/A | N/A | google.comresearchgate.net |

The principles of ADMET can be combined with Ring-Opening Metathesis Polymerization (ROMP) in a one-pot synthesis. For instance, the simultaneous ADMET of 1,6-heptadien-4-ol and ROMP of a cyclic olefin like cyclopentene (B43876) can produce copolymers. google.com This approach allows for the incorporation of different structural units into the polymer backbone, tailoring the material's properties. The copolymerization of 1,6-heptadiene (B165252) derivatives with olefins such as ethylene and α-olefins has been shown to proceed with quantitative cyclization of the diene component. researchgate.netresearchgate.net

Ring-Opening Metathesis Polymerization (ROMP) in Conjunction with Dienols

While 1,6-heptadien-4-ol itself polymerizes via ADMET, it can be involved in polymerization systems that also feature ROMP. A one-pot reaction combining the ROMP of a functionalized cyclic olefin, like 3-cyclopentene-1-ol, and the ADMET of 1,6-heptadien-4-ol can synthesize well-defined poly(vinyl alcohol-alt-propenylene). acs.orgresearchgate.net This dual-polymerization strategy leverages ruthenium catalysts and allows for the creation of PVA copolymers that might otherwise require multi-step synthetic routes. acs.orggoogle.comresearchgate.net The resulting polymers from these combined ADMET-ROMP systems can contain randomly distributed dyads from both monomer sources. acs.org

Free-Radical Initiated Cyclopolymerizations

Free-radical polymerization of 1,6-dienes is a classic example of cyclopolymerization, where an alternating sequence of intramolecular cyclization and intermolecular propagation steps leads to a polymer chain containing cyclic units. tandfonline.com This method is effective for creating polymers with five- or six-membered rings integrated into the backbone.

| Reactants | Resulting Structure | Stereochemical Outcome | Source |

|---|---|---|---|

| Substituted 1,6-Heptadienes + CCl₄/BrCCl₃ | Cyclized 1:1 adduct | Stereospecific cyclization, all substituents are cis | acs.orgresearchgate.net |

| 1,6-Heptadiene derivatives + SO₂ | 1:1 Copolymers with cis-linked five-membered rings | Predominately cis-syn or a mix of cis-syn and cis-anti isomers, depending on the substituent | researchgate.net |

Catalytic Processes in 5,6 Heptadien 1 Ol Chemistry

Transition Metal Catalysis in Dienol Transformations

Transition metal complexes have proven to be indispensable tools in manipulating the reactivity of dienols like 5,6-heptadien-1-ol and its structural isomers. Catalysts based on palladium, ruthenium, rhodium, and nickel have demonstrated remarkable efficacy in promoting specific bond formations and molecular rearrangements. These processes often proceed with high levels of chemo-, regio-, and stereoselectivity, which are critical for modern organic synthesis.

Palladium catalysts are renowned for their ability to facilitate the formation of carbon-carbon and carbon-heteroatom bonds. fiveable.memdpi.com In the context of dienol chemistry, palladium-catalyzed coupling reactions are of significant importance.

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules. fiveable.me These reactions, which earned the 2010 Nobel Prize in Chemistry for Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, enable the efficient construction of carbon-carbon bonds. fiveable.me While specific examples detailing palladium-catalyzed coupling reactions directly with this compound are not extensively documented in the provided results, the principles of these reactions are broadly applicable. For instance, the Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. fiveable.me Similarly, the Suzuki reaction couples organoboron compounds with aryl halides. mdpi.com It is plausible that the allenic or olefinic moieties within this compound or its derivatives could participate in such coupling reactions to form more complex structures. The presence of the hydroxyl group may require protection or could be leveraged to influence the reaction's outcome.

Olefin metathesis, a reaction that involves the redistribution of alkene bonds, has become a powerful tool in synthetic chemistry, largely due to the development of well-defined ruthenium catalysts. uwindsor.ca These catalysts are known for their functional group tolerance and stability. nih.gov

Ruthenium-based catalysts, particularly those of the Grubbs and Hoveyda-Grubbs types, are highly efficient for various metathesis reactions, including ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP). uwindsor.canih.gov The development of second-generation ruthenium catalysts, which incorporate N-heterocyclic carbene (NHC) ligands, has significantly expanded the scope and efficiency of these transformations. uwindsor.ca

In the context of dienols, a study on the acyclic diene metathesis (ADMET) polymerization of 1,6-heptadien-4-ol, a structural isomer of this compound, utilized ruthenium catalysts to produce poly(vinylalcohol-alt-propenylene). google.com The catalysts employed were (1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene)dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium and (1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene)dichloro(o-isopropoxyphenylmethylene)ruthenium. acs.org These catalysts facilitated the polymerization in THF, demonstrating their compatibility with the hydroxyl group. google.comresearchgate.net

Research has also shown that a new generation of ruthenium catalysts can successfully catalyze the ring closure of unprotected 1,6-heptadien-4-ol, a reaction that other catalysts failed to achieve. organic-chemistry.org This highlights the enhanced activity and robustness of modern ruthenium systems.

| Catalyst | Reaction Type | Substrate | Key Finding |

| Grubbs-type Ruthenium Catalysts | ADMET Polymerization | 1,6-Heptadien-4-ol | Synthesis of well-defined poly(vinylalcohol-alt-propenylene). google.comacs.org |

| Second-Generation Ruthenium Catalysts | Ring-Closing Metathesis | Unprotected 1,6-Heptadien-4-ol | Successful ring closure where other catalysts failed. organic-chemistry.org |

Rhodium catalysts are particularly effective in promoting hydroacylation reactions, which involve the addition of an aldehyde C-H bond across a double or triple bond. scholaris.ca This atom-economical process allows for the synthesis of ketones from aldehydes and olefins. scholaris.ca

While direct studies on the rhodium-catalyzed hydroacylation of this compound were not found, related research provides insights into potential reactivity. For instance, the rhodium-catalyzed intermolecular hydroacylation between salicylaldehydes and 1,5-hexadienes proceeds under mild conditions. acs.org However, the hydroacylation of 1,6-heptadiene (B165252), which has a longer carbon chain, resulted in a low yield, suggesting that the distance between the two olefinic groups is crucial for efficient chelation to the rhodium complex. acs.org

Intramolecular hydroacylation of 5- and 6-alkynals using a cationic rhodium(I)/BINAP complex has been shown to produce α-alkylidenecycloalkanones with high stereoselectivity. nih.gov This suggests that if this compound were to be oxidized to the corresponding aldehyde, it could potentially undergo rhodium-catalyzed cyclization.

Nickel catalysis has emerged as a powerful tool for the difunctionalization of alkenes. chemrxiv.org A notable example is the nickel-catalyzed three-component 1,2-carboamination of unactivated alkenes, which allows for the simultaneous formation of a carbon-carbon and a carbon-nitrogen bond across a double bond. nsf.gov

In a study probing the reaction mechanism, 1,6-heptadien-4-ol was used as a radical clock substrate. nsf.gov The reaction, which involved an arylboronic ester and an electrophilic aminating reagent, yielded the acyclic carboaminated product as the major product, with no evidence of a cyclized product. nsf.gov This result suggests that the reaction proceeds through a non-radical pathway or a radical pathway where the radical capture is faster than cyclization. nsf.gov This demonstrates the potential for the selective functionalization of the double bonds in a dienol system like this compound using nickel catalysis.

Titanium-Catalyzed Reactions

Titanium catalysts have been utilized in the cyclomagnetization of 1,2-dienes, a category of reactions that includes substrates like this compound. vulcanchem.com While specific details on the reaction of this compound itself are limited in the provided context, the general methodology suggests that Ti-catalyzed processes can afford cyclized products. These reactions, however, are noted to proceed with moderate yields, typically in the range of 65–70%. vulcanchem.com

Indium-Catalyzed Allylation

Indium has emerged as a significant catalyst, particularly in Barbier-type allylation reactions. csic.es These reactions involve the nucleophilic addition of an allyl group to a carbonyl compound. csic.es The use of a catalytic amount of indium(III) chloride in conjunction with a stoichiometric amount of a reducing metal like aluminum or zinc facilitates the allylation of aldehydes and ketones. oup.com This method is advantageous as it avoids the need for stoichiometric quantities of the more expensive indium metal. oup.com

The general mechanism involves the formation of an organoindium reagent in situ, which then reacts with the carbonyl substrate. For instance, the reaction of an aldehyde with an allyl halide in the presence of catalytic indium(III) chloride and aluminum powder yields a homoallylic alcohol. oup.com While not directly referencing this compound as a substrate, this methodology is broadly applicable to alcohols that can be oxidized to aldehydes, which then undergo allylation. The chemoselectivity of these reactions is noteworthy, with α,β-unsaturated aldehydes undergoing 1,2-addition exclusively. oup.com

Table 1: Indium-Catalyzed Allylation of Aldehydes and Ketones

| Entry | Carbonyl Compound | Allylating Agent | Catalyst System | Product | Yield (%) |

| 1 | Benzaldehyde | Allyl bromide | InCl₃/Al | 1-Phenyl-3-buten-1-ol | 88 |

| 2 | Heptanal | Allyl bromide | InCl₃/Al | 1-Decen-4-ol | 93 |

| 3 | Cyclohexanone | Allyl bromide | InCl₃/Al | 1-Allylcyclohexan-1-ol | 96 |

| 4 | (E)-2-Methyl-2-butenal | Allyl bromide | InNPs | (E)-5-Methyl-1,5-heptadien-4-ol | 91 |

Data sourced from multiple studies on indium-catalyzed allylations. oup.comconicet.gov.ar

Organocatalysis in Dienol Chemistry

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, presents a metal-free alternative for various transformations. wikipedia.orgscienceopen.com This field has gained prominence for its contribution to green chemistry and its capacity for enantioselective synthesis. wikipedia.org Organocatalysts operate through different activation modes, primarily categorized as covalent and non-covalent catalysis. scienceopen.com